Lipophilicity (LogP) Comparison: 2-(1-Methyl-1H-pyrazol-4-yl)ethanol vs. Unmethylated Analog
2-(1-Methyl-1H-pyrazol-4-yl)ethanol (target) exhibits a calculated logP of -0.078, compared to -0.056 for the unmethylated 2-(1H-pyrazol-4-yl)ethanol analog. The ~0.022 logP unit difference (approximately 5% lower lipophilicity) is attributable to the N1-methyl group [1][2].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.078 (ChemBase/JChem calculated) |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)ethanol (CAS 180207-57-2): LogP = -0.056 |
| Quantified Difference | ΔLogP = -0.022 (target is slightly more hydrophilic) |
| Conditions | In silico calculated using JChem and standard algorithms; values reported by ChemBase and Molbase |
Why This Matters
This lipophilicity difference can influence membrane permeability and off-target binding in cell-based assays, making the methylated derivative a subtly but distinctly different chemical probe.
- [1] ChemBase. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol Calculated Properties: LogP -0.07758269. View Source
- [2] Molbase. (n.d.). 2-(1H-pyrazol-4-yl)ethanol (CAS 180207-57-2) Properties: LogP -0.0555. View Source
